1-(tert-butyldimethylsilyl)-6-nitro-1H-indole
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Overview
Description
1-(tert-Butyldimethylsilyl)-6-nitro-1H-indole is a compound that features a tert-butyldimethylsilyl group attached to the nitrogen atom of an indole ring, with a nitro group at the 6-position
Preparation Methods
The synthesis of 1-(tert-butyldimethylsilyl)-6-nitro-1H-indole typically involves the protection of the indole nitrogen with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or N-methylimidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature .
Industrial production methods for such compounds often involve similar protection strategies, but on a larger scale. The use of flow microreactor systems has been explored for the efficient introduction of tert-butyldimethylsilyl groups into various organic compounds .
Chemical Reactions Analysis
1-(tert-Butyldimethylsilyl)-6-nitro-1H-indole can undergo a variety of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and fluoride sources such as tetra-n-butylammonium fluoride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(tert-Butyldimethylsilyl)-6-nitro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex indole derivatives.
Biology: The compound can be used in the study of indole-based biological pathways and as a precursor for biologically active molecules.
Mechanism of Action
The mechanism by which 1-(tert-butyldimethylsilyl)-6-nitro-1H-indole exerts its effects is largely dependent on the specific reactions it undergoes. The tert-butyldimethylsilyl group serves as a protective group, preventing unwanted reactions at the nitrogen atom of the indole ring. This allows for selective reactions at other positions on the molecule. The nitro group can participate in redox reactions, influencing the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
1-(tert-Butyldimethylsilyl)-6-nitro-1H-indole can be compared to other silyl-protected indole derivatives, such as:
Trimethylsilyl indole: Less sterically hindered and more reactive towards hydrolysis.
tert-Butyldiphenylsilyl indole: More sterically hindered and more stable under acidic conditions.
Triisopropylsilyl indole: Offers a balance between reactivity and stability.
These compounds differ in their steric and electronic properties, which influence their reactivity and suitability for different applications. The tert-butyldimethylsilyl group provides a good balance of stability and reactivity, making it a versatile protective group in organic synthesis.
Properties
IUPAC Name |
tert-butyl-dimethyl-(6-nitroindol-1-yl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2Si/c1-14(2,3)19(4,5)15-9-8-11-6-7-12(16(17)18)10-13(11)15/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWOJYXCKAFENR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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